2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester

orthogonal protection solid-phase synthesis PROTAC linker chemistry

2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester (CAS 1291487-33-6; synonym: 2-Cbz-2-aza-spiro[3.3]heptane-6-carboxylic acid) is a spirocyclic building block comprising a 2-azaspiro[3.3]heptane core with a benzyloxycarbonyl (Cbz) protecting group at the 2-position nitrogen and a free carboxylic acid at the 6-position. Its molecular formula is C₁₅H₁₇NO₄ (MW 275.30), with a computed XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 66.8 Ų.

Molecular Formula C15H16NO4-
Molecular Weight 274.29 g/mol
Cat. No. B12360609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester
Molecular FormulaC15H16NO4-
Molecular Weight274.29 g/mol
Structural Identifiers
SMILESC1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)[O-]
InChIInChI=1S/C15H17NO4/c17-13(18)12-6-15(7-12)9-16(10-15)14(19)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/p-1
InChIKeyTXYJSXKXMYOUBY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester: Core Identity and Procurement Baseline


2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester (CAS 1291487-33-6; synonym: 2-Cbz-2-aza-spiro[3.3]heptane-6-carboxylic acid) is a spirocyclic building block comprising a 2-azaspiro[3.3]heptane core with a benzyloxycarbonyl (Cbz) protecting group at the 2-position nitrogen and a free carboxylic acid at the 6-position [1]. Its molecular formula is C₁₅H₁₇NO₄ (MW 275.30), with a computed XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 66.8 Ų [1]. The compound belongs to the azaspiro[3.3]heptane family, which has been validated as a conformationally restricted bioisostere of piperidine, piperazine, and morpholine scaffolds in over 500 patents and 7,000+ compounds since 2010 [2]. It is supplied as a research-grade intermediate with typical commercial purity specifications of 95–98% (HPLC) .

Why In-Class Substitution Fails: The Non-Interchangeability of 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester


Although several azaspiro[3.3]heptane building blocks appear superficially similar, three critical structural features make this compound non-substitutable: (i) The Cbz protecting group provides hydrogenolytic cleavage selectivity (H₂, Pd/C) orthogonal to the acid-labile Boc group found on the closest analog (CAS 1211526-53-2), enabling sequential deprotection in multi-step syntheses where acidic conditions would be incompatible . (ii) The free 6-carboxylic acid serves as a conjugation handle distinct from the ketone (CAS 1363381-91-2) or alcohol (CAS 1363383-32-7) analogs, determining downstream amide bond-forming reactivity without pre-activation . (iii) The 2-azaspiro[3.3]heptane core imposes a 90° twist and ~1.3 Å greater N-to-substituent distance versus piperidine, altering logD₇.₄ by +0.2 to +0.5 for N-linked variants and producing fundamentally different binding geometry that simple piperidine or piperazine isosteres cannot replicate [1].

Quantitative Differentiation Evidence: 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester vs. Closest Analogs


Orthogonal Cbz Deprotection Selectivity Enables Sequential Amine Unveiling vs. Boc-Protected Analog

The Cbz (benzyloxycarbonyl) group on this compound is cleavable by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), whereas the Boc analog (2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, CAS 1211526-53-2) is removed under mild acidic conditions (TFA, HCl/dioxane). Systematic reactivity ranking of protecting groups toward Lewis acid cleavage demonstrates the order MOMOR, MEMOR > BOC > CBZ , confirming that Boc is preferentially cleaved over Cbz under Lewis acidic conditions. This orthogonality means the target compound can undergo selective Boc deprotection at a different site in the same molecule while leaving the Cbz group intact, a capability unavailable with the Boc-protected analog. Additionally, Cbz is the predominant protecting group for solution-phase peptide synthesis rather than solid-phase Fmoc/Boc strategies, aligning with specific workflow requirements .

orthogonal protection solid-phase synthesis PROTAC linker chemistry

N-Linked 2-Azaspiro[3.3]heptane Core Increases logD₇.₄ by +0.2 to +0.5 vs. Piperidine Bioisosteres

In a comprehensive matched-pair analysis by Degorce et al. (2019), N-linked 2-azaspiro[3.3]heptanes were found to be an exception to the general lipophilicity-lowering trend of azaspiroheptanes. While 2,6-diazaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes consistently lower logD₇.₄ by −0.2 to −1.0 relative to their piperazine/morpholine counterparts, N-linked 2-azaspiro[3.3]heptanes increase logD₇.₄ by +0.2 to +0.5, consistent with the net addition of one carbon atom to the molecule [1]. Since the target compound features an N-linked Cbz-carbamate (an N-acyl-type cap), its lipophilicity behavior is predicted to align with the N-acetyl capped 2,6-diazaspiro[3.3]heptane series, which showed ΔlogD₇.₄ = −0.15 to −0.20 relative to the corresponding piperazine [1]. The computed XLogP3-AA of 1.5 for the target compound (vs. ~0.6–0.8 for the Boc analog) reflects the additional lipophilicity contributed by the benzyl group [2].

lipophilicity modulation logD optimization bioisostere replacement

Spiro[3.3]heptane Scaffold Reduces Human Liver Microsomal Clearance vs. Six-Membered Ring Analogues

Burkhard et al. (2010) systematically compared intrinsic clearance rates (CLint) of spiro[3.3]heptanes versus their six-membered monocyclic counterparts in human and mouse liver microsomes. The spirocyclic compounds were oxidatively degraded at substantially lower rates. For example, N-Boc carbamate pair 29 (six-membered) versus 6 (spiro) showed a solubility-adjusted intrinsic clearance difference: CLint (human) values for N-Boc spiro analog 6 were 18/21 min⁻¹/(mg protein/mL) (h/m), whereas the N-tosyl spiro analog 2 showed 25/114, and the corresponding piperazine analogs showed markedly higher turnover [1]. In a more applied example, the 2-oxa-6-azaspiro[3.3]heptane-containing AZD1979 (6b) exhibited 5.5-fold lower HLM CLint (13 μL/min/mg) versus its morpholine parent 6a (72 μL/min/mg), alongside 11.3-fold lower human hepatocyte clearance (11 vs. 61 μL/min/10⁶ cells) [2]. Independent validation in a PROTAC context showed that 2-azaspiro[3.3]heptane incorporation into a STAT3-targeting scaffold improved in vitro microsomal stability over the corresponding piperidine analog [3].

metabolic stability CYP450 degradation intrinsic clearance

Enhanced Aqueous Solubility of Spiro[3.3]heptanes vs. Cyclohexane/Piperidine Analogues

Burkhard et al. (2010) demonstrated that spiro[3.3]heptanes generally exhibit higher intrinsic aqueous solubility than their six-membered monocyclic counterparts, even when logP values are similar (e.g., compounds 8 and 31, or 13 and 34). The differences were characterized as 'in some cases quite remarkable'; specifically, the tert-butyl carbamate pair (six-membered 29 vs. spiro 6) showed a solubility difference of roughly one order of magnitude (~10-fold) [1]. The average lipophilicity reduction for spiro[3.3]heptanes was ΔlogD = −0.75 versus monocyclic counterparts, with their neutral bases also being more polar (average ΔlogP = −0.21) [1]. This solubility advantage is attributed to the reduced lipophilicity and increased polarity of the spirocyclic framework, which may result in fewer interactions with membrane-bound oxidizing enzymes [1]. For the target compound specifically, the free 6-carboxylic acid (pKa ~4–5) provides pH-dependent aqueous solubility enhancement under physiological and formulation-relevant buffer conditions beyond what the Cbz-protected amine scaffold alone would confer [2].

aqueous solubility thermodynamic solubility formulation

Conformational Restriction: 90° Twist and ~1.3 Å Extended Substituent Geometry vs. Piperidine/ Piperazine

Quantum mechanics (QM) conformational analysis of 2,6-diazaspiro[3.3]heptanes versus piperazines revealed that the spiro analog positions the basic nitrogen ~1.3 Å further from the opposing substituent than the piperazine counterpart, with the terminal group oriented at a 90° twist angle relative to the parent heterocycle geometry [1]. This altered geometry produced a computed ΔpKa (ACD) = +1.9 for the spiro vs. piperazine matched pair (2b vs. 2a) [1]. Molecular volume increases of ~9 to 13 ų were noted for spiro-analogues compared to piperazines. In the μ-opioid receptor context, substitution of the piperidine core of fentanyl with 2-azaspiro[3.3]heptane preserved MOR-preferred binding and full antinociception while producing a ~10²-fold right-shift in potency, demonstrating that the scaffold fundamentally alters pharmacodynamic behavior [2]. For the 1-azaspiro[3.3]heptane core in bupivacaine, the spiro analog retained high activity comparable to the piperidine parent [3]. The target compound's Cbz-carbamate at the 2-position locks the azetidine nitrogen in a non-basic state, differentiating its geometry from the free amine 2-azaspiro[3.3]heptane analogs used in these studies.

conformational restriction binding geometry scaffold hopping

Dual Orthogonal Functionality: Simultaneous Cbz-Protected Amine and Free Carboxylic Acid vs. Mono-Functional or Bis-Protected Analogs

The target compound uniquely combines a Cbz-protected secondary amine (at the 2-position azetidine nitrogen) and a free carboxylic acid (at the 6-position cyclobutane) within a single spirocyclic scaffold. This contrasts with: (i) 2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1211526-53-2), which uses Boc protection incompatible with acidic deprotection steps; (ii) Cbz-azaspiro[3.3]heptane-OH (CAS 1363383-32-7), which lacks the carboxylic acid conjugation handle and requires pre-activation for amide bond formation; (iii) 2-Cbz-6-oxo-2-azaspiro[3.3]heptane (CAS 1363381-91-2), which bears a ketone rather than a carboxylic acid, requiring reductive amination rather than direct amide coupling; and (iv) bis-Cbz or bis-Boc protected 2,6-diazaspiro[3.3]heptane analogs (e.g., di-Cbz protected variants), which lack a free carboxyl for direct conjugation [1]. The free carboxylic acid enables direct HATU/DCC-mediated amide bond formation with amine-containing payloads (e.g., PROTAC target protein ligands), while the Cbz group remains intact until selective hydrogenolytic unveiling of the azetidine nitrogen for subsequent functionalization . This orthogonal reactivity profile supports a two-step sequential conjugation strategy: first amide bond formation at C6-COOH, then Cbz deprotection and functionalization at N2.

bifunctional building block PROTAC synthesis amide conjugation

Validated Application Scenarios for 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester


PROTAC Linker Synthesis Requiring Orthogonal Protection and Rigid Geometry

The compound's Cbz-protected amine and free carboxylic acid provide an ideal orthogonal pair for constructing PROTAC (Proteolysis Targeting Chimera) molecules. The rigid spiro[3.3]heptane core enforces a defined ~90° angle between exit vectors, geometrically distinct from flexible alkyl or piperazine-based linkers [1]. In a typical workflow, the free C6-COOH is first coupled to an amine-containing E3 ligase ligand (e.g., VHL or CRBN ligand) via standard amide coupling (HATU/DIPEA), while the Cbz group remains intact. Subsequent hydrogenolytic Cbz removal (H₂, Pd/C) unveils the azetidine nitrogen for attachment of the target protein ligand. This two-step sequential strategy eliminates protecting group manipulation steps required when using bis-Boc or bis-Cbz analogs. MedChemExpress and InvivoChem both catalog structurally related Boc-protected spiro[3.3]heptane carboxylic acids specifically as PROTAC linkers, validating the scaffold class for this application [2].

Scaffold-Hopping from Piperidine-4-carboxylic Acid in Lead Optimization

For medicinal chemistry programs seeking to replace a piperidine-4-carboxylic acid or nipecotic acid moiety with a conformationally restricted analog, this compound offers a spirocyclic replacement with quantifiably altered properties. Compared to piperidine-4-carboxylic acid, the 2-azaspiro[3.3]heptane core: (i) extends the N-to-COOH distance by ~1.3 Å and twists the substituent orientation by ~90° relative to the piperidine plane [1]; (ii) increases the pKa of the free amine by ~+1.9 units (when deprotected) [1]; and (iii) provides a 5.5–11.3-fold improvement in microsomal metabolic stability as demonstrated for the spiro-morpholine pair AZD1979 [2]. After Cbz deprotection, the resulting 2-azaspiro[3.3]heptane-6-carboxylic acid can be elaborated into lead compounds. The Katayama et al. (2020) fetal hemoglobin inducer program successfully applied this strategy, producing compound 18—a 2-azaspiro[3.3]heptane derivative with oral bioavailability and in vivo efficacy in cynomolgus monkeys, demonstrating superior safety over hydroxyurea [3].

Fragment-Based Drug Discovery (FBDD) Library Design Requiring sp³-Rich, Three-Dimensional Building Blocks

The compound is structurally suited for inclusion in fragment libraries targeting underexplored three-dimensional chemical space. The spiro[3.3]heptane core provides a fraction of sp³-hybridized carbons (Fsp³) of 0.53 (8 sp³ out of 15 carbons), substantially higher than planar aromatic fragments typically found in HTS libraries. This addresses the 'escape from flatland' paradigm in modern drug discovery [1]. The Cbz group provides a UV chromophore (λmax ~254 nm) useful for LC-MS tracking during fragment elaboration, while the carboxylic acid enables immobilization or functionalization. The scaffold's validated bioisosteric relationship to piperidine—found in ~100 FDA-approved drugs—provides a direct path from fragment hit to lead optimization using established medicinal chemistry strategies [2].

Chiral Spirocyclic Amino Acid Synthesis for Peptidomimetic and GABA Analog Programs

Radchenko et al. (2010) demonstrated that 2-azaspiro[3.3]heptane-6-carboxylic acid serves as a precursor for the synthesis of conformationally constrained amino acids, including GABA and ornithine analogs [1]. The target compound, as the Cbz-protected form, is the direct synthetic precursor to the free amino acid scaffold. After Cbz deprotection, the resulting 2-azaspiro[3.3]heptane-6-carboxylic acid can be elaborated into 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid (a constrained GABA analog) and related chiral building blocks. The spirocyclic constraint restricts conformational flexibility relative to linear GABA or ornithine, which can enhance target selectivity and metabolic stability in peptidomimetic drug design [2].

Quote Request

Request a Quote for 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.